molecular formula C12H24N2O2S B7517113 1-(3-Methylpiperidin-1-yl)sulfonylazepane

1-(3-Methylpiperidin-1-yl)sulfonylazepane

Katalognummer B7517113
Molekulargewicht: 260.40 g/mol
InChI-Schlüssel: RCMMPORXFVTGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylpiperidin-1-yl)sulfonylazepane is a chemical compound that belongs to the class of azepanes. It is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, which is predominantly expressed in the peripheral nervous system. The compound has been studied extensively for its potential use in pain management and has shown promising results in preclinical studies.

Wirkmechanismus

1-(3-Methylpiperidin-1-yl)sulfonylazepane acts as a voltage-gated sodium channel blocker, specifically targeting the NaV1.7 channel. The compound binds to the channel and prevents the influx of sodium ions, which is necessary for the transmission of pain signals. By blocking this channel, the compound reduces the transmission of pain signals and provides analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action as a sodium channel blocker. The compound has been shown to reduce pain sensitivity in preclinical models, without affecting other sensory modalities such as touch or temperature. Additionally, the compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for pain management.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(3-Methylpiperidin-1-yl)sulfonylazepane for lab experiments is its potency and selectivity for NaV1.7. This allows for precise targeting of the channel and reduces the potential for off-target effects. Additionally, the compound has shown low toxicity in preclinical studies, making it a relatively safe compound to work with.
One limitation of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the compound has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3-Methylpiperidin-1-yl)sulfonylazepane. One area of focus could be the development of new pain medications based on the compound's mechanism of action as a NaV1.7 blocker. Additionally, further research could be done to understand the compound's potential for use in other conditions, such as epilepsy or neuropathic pain.
Another potential area of research could be the development of new analogs of this compound with improved solubility or selectivity for NaV1.7. Finally, clinical trials could be conducted to further evaluate the safety and efficacy of the compound in humans, which could lead to its eventual approval for use as a pain medication.

Synthesemethoden

The synthesis of 1-(3-Methylpiperidin-1-yl)sulfonylazepane involves the reaction of 3-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-toluenesulfonamide is then reacted with sodium hydride and azepane to yield the final product.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylpiperidin-1-yl)sulfonylazepane has been extensively studied for its potential use in pain management. NaV1.7 is a key target for the development of new analgesics, as it is involved in the transmission of pain signals from the periphery to the central nervous system. The compound has shown potent and selective inhibition of NaV1.7, making it a promising candidate for the development of new pain medications.

Eigenschaften

IUPAC Name

1-(3-methylpiperidin-1-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-12-7-6-10-14(11-12)17(15,16)13-8-4-2-3-5-9-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMPORXFVTGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.